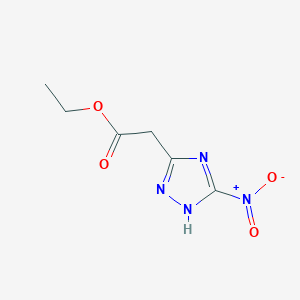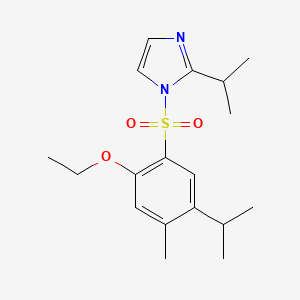
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole” is a chemical substance with a specific molecular structure . It is available for purchase with a CAS No. 713507-30-3.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula. There are different versions of this compound with slightly different molecular formulas. For example, one version has the molecular formula C18H27NO5S , another version has the molecular formula C17H27NO3S , and yet another version has the molecular formula C17H28N2O3S .Wissenschaftliche Forschungsanwendungen
Compound Synthesis and Characterization
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole has been explored in various scientific research contexts. Bermejo et al. (2000) studied similar compounds, focusing on their rearrangement and coordination with nickel centers. Their work involved synthesizing compounds with structures related to 1H-imidazole and characterizing them using techniques like crystallography, IR spectroscopy, and magnetic measurements (Bermejo et al., 2000).
Catalysis and Green Chemistry
Khaligh (2014) utilized 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a Bronsted acidic ionic liquid catalyst related to the imidazole structure, in the synthesis of polyhydroquinoline derivatives. This method emphasizes the importance of clean, efficient, and environmentally friendly synthesis methods in modern chemical research (Khaligh, 2014).
Pharmacological Research
Moosavi-Zare et al. (2013) explored the use of disulfonic acid imidazolium chloroaluminate for synthesizing pyrazole derivatives. Their work highlights the significance of imidazole derivatives in pharmacological research, especially in the synthesis of potential therapeutic compounds (Moosavi-Zare et al., 2013).
Enzyme Inhibition Studies
The study of imidazole derivatives also extends to the exploration of their potential as enzyme inhibitors. Abdel-Aziz et al. (2015) investigated a series of arenesulfonyl-2-imidazolidinones for their ability to inhibit carbonic anhydrase, an enzyme involved in pH regulation. Their research contributes to understanding the biochemical interactions and potential therapeutic applications of these compounds (Abdel-Aziz et al., 2015).
Radiolabeling and Imaging
Hamill et al. (1996) developed radiolabeled nonpeptide angiotensin II antagonists using structures closely related to 1H-imidazole. This research is pivotal in medical imaging, especially in receptor imaging, illustrating the diverse applications of imidazole derivatives (Hamill et al., 1996).
Analytical Chemistry Applications
Springer et al. (2014) employed imidazolium-based ionic liquids in the analysis of sulfonylureas in cereal samples. This work demonstrates the utility of imidazole derivatives in improving analytical methodologies, particularly in food chemistry (Springer et al., 2014).
Eigenschaften
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-propan-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-7-23-16-10-14(6)15(12(2)3)11-17(16)24(21,22)20-9-8-19-18(20)13(4)5/h8-13H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVLWOULJRHCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=CN=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2861191.png)
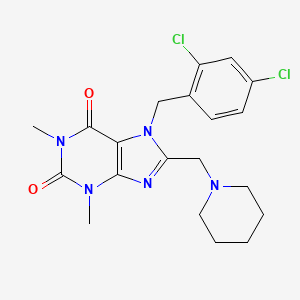
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2861195.png)
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2861197.png)
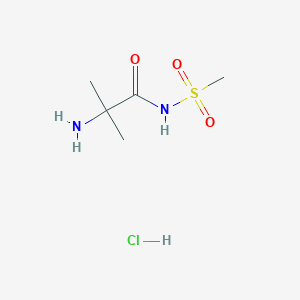
![4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2861201.png)
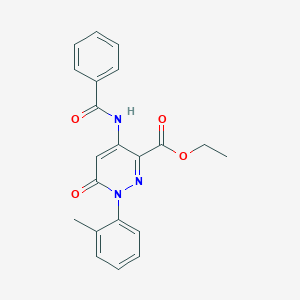
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2861203.png)
![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2861208.png)
![3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2861209.png)
![3-benzyl-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2861210.png)

